![molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0](/img/structure/B47506.png)
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
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Description
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, also known as 6R-PII, is a synthetic pyrroloimidazole compound that has been studied for its potential therapeutic applications. It is a small molecule that is structurally similar to imidazole, an organic compound found in many biological systems. 6R-PII has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other physiological processes. 6R-PII has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), an enzyme involved in the regulation of neurotransmission.
Scientific Research Applications
Nootropic Drug Development
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: has been studied for its potential as a nootropic drug. Nootropics, also known as smart drugs, are compounds that enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. The compound is structurally related to dimiracetam , a known nootropic of the racetam family . Research in this area explores the compound’s ability to modulate neurotransmitter systems, which could lead to the development of new cognitive enhancers.
Adrenergic Receptor Agonism
This compound has been identified as a potent α1A-adrenergic receptor partial agonist . It exhibits good selectivity over α1B, α1D, and α2A receptor subtypes . This specificity is crucial in the development of medications for conditions like hypertension and benign prostatic hyperplasia, where targeted adrenergic receptor modulation can provide therapeutic effects with fewer side effects.
Synthetic Building Block
The dihydropyrroloimidazole core of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol serves as a valuable synthetic building block. It’s used in organic synthesis to construct complex molecules due to its reactivity and ability to form multiple bonds . Its versatility makes it a candidate for creating a variety of functional materials and pharmaceuticals.
Biological Activity Spectrum
Due to its imidazole ring, the compound exhibits a broad spectrum of biological activity. Imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . This makes the compound a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant strains of pathogens.
Kinetic Resolution
The compound has been used in kinetic resolution processes under continuous flow conditions. Kinetic resolution is a method used to separate enantiomers due to their different reaction rates. This application is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety .
Chiral Ionic Liquids
Enantiomerically pure forms of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol have been used as intermediates in the synthesis of chiral ionic liquids . Chiral ionic liquids have applications in asymmetric synthesis and catalysis, offering a green alternative to traditional solvents and catalysts due to their non-volatile and recyclable nature.
properties
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
CAS RN |
196862-45-0 |
Source
|
Record name | (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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